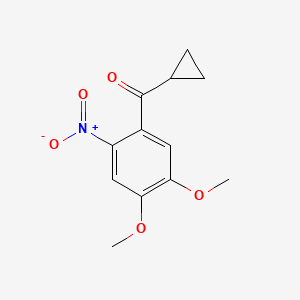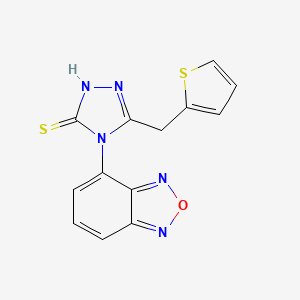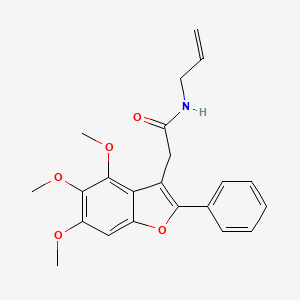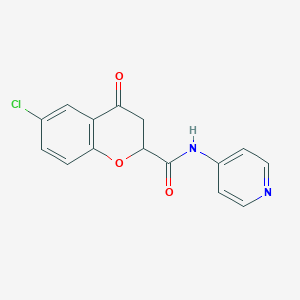![molecular formula C19H18N4O B11046462 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one](/img/structure/B11046462.png)
11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tricyclic core with multiple nitrogen atoms, making it an interesting subject for studies in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions
11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroisoquinoline moiety to an isoquinoline.
Reduction: Reduction of the triazatricyclic core to form more saturated derivatives.
Substitution: Introduction of different substituents on the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one involves its interaction with specific molecular targets. For instance, it acts as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound binds to the androgen receptor, preventing the activation of downstream signaling pathways that promote cell proliferation.
類似化合物との比較
Similar Compounds
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
- 3,4-Dihydroisoquinolin-1(2H)-one derivatives
- 2,3-Dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts
Uniqueness
What sets 11-(3,4-Dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one apart is its tricyclic structure with multiple nitrogen atoms, which provides unique chemical properties and potential biological activities. Its ability to act as an androgen receptor antagonist makes it particularly valuable in the field of medicinal chemistry.
特性
分子式 |
C19H18N4O |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
11-(3,4-dihydro-1H-isoquinolin-2-yl)-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one |
InChI |
InChI=1S/C19H18N4O/c24-18-16-15-7-3-6-13(15)10-20-17(16)21-19(22-18)23-9-8-12-4-1-2-5-14(12)11-23/h1-2,4-5,10H,3,6-9,11H2,(H,20,21,22,24) |
InChIキー |
SOSIMFATKSGFEI-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CN=C3C(=C2C1)C(=O)NC(=N3)N4CCC5=CC=CC=C5C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-1-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium](/img/structure/B11046394.png)
![ethyl {4-bromo-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetate](/img/structure/B11046395.png)
![3-(2,5-difluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046404.png)

![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide](/img/structure/B11046417.png)


![5-(2,5-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11046448.png)

![2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazol-3-yl}phenol](/img/structure/B11046464.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide](/img/structure/B11046465.png)

![5'-Amino-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6-octahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11046474.png)
![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11046480.png)